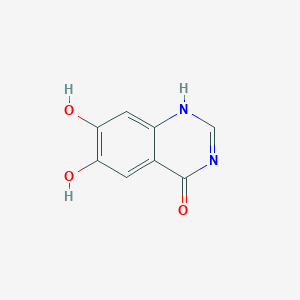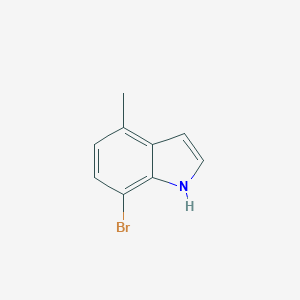
7-Bromo-4-methyl-1H-indole
Overview
Description
7-Bromo-4-methyl-1H-indole is a chemical compound with the molecular formula C9H8BrN . It is an indole derivative, which is a heterocyclic aromatic organic compound . This chemical is commonly used as a building block in organic synthesis, especially in the pharmaceutical industry for the production of various drugs .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 210.07 and a density of 1.6±0.1 g/cm3 . Its boiling point is 330.7±22.0 °C at 760 mmHg .Scientific Research Applications
1. Synthesis of Potent 5-HT6 Antagonists
7-Bromo-4-methyl-1H-indole derivatives have been utilized in synthesizing potent 5-HT6 antagonists. For instance, Isherwood et al. (2012) detailed an efficient synthesis of a potent 5-HT6 antagonist using a derivative of this compound, demonstrating its application in advanced biological testing (Isherwood et al., 2012).
2. Investigation of Brominated Tryptophan Alkaloids
The compound has been investigated in the context of brominated tryptophan alkaloids from Thorectidae sponges. Segraves and Crews (2005) identified several brominated tryptophan derivatives, including this compound-related compounds, showcasing its relevance in natural product chemistry (Segraves & Crews, 2005).
3. Synthesis of Bromo-5,6-Dimethoxyindole Building Blocks
This compound is also significant in synthesizing bromo-5,6-dimethoxyindole building blocks. Huleatt et al. (2008) reported on the synthesis of various brominated 5,6-dihydroxyindole derivatives, highlighting its utility in medicinal chemistry (Huleatt et al., 2008).
4. Development of Anticancer Agents
The compound has been identified in studies exploring new anticancer agents. Yılmaz et al. (2020) synthesized and examined 3-bromo-1-ethyl-1H-indole for its significant selective cytotoxicity towards cancer cell lines, indicating its potential in cancer therapy (Yılmaz et al., 2020).
5. Synthesis of Fluorescent Indole Derivatives
Pereira et al. (2010) synthesized several new indole derivatives, including those related to this compound, for potential application as fluorescent probes in various fields (Pereira et al., 2010).
6. Synthesis of New Indole Derivatives with Antiproliferative Properties
Fawzy et al. (2018) conducted a study on the synthesis of new indole derivatives, demonstrating their antiproliferative potency towards cancer cell lines, which is relevant in the development of new cancer treatments (Fawzy et al., 2018).
Safety and Hazards
Future Directions
Indole derivatives, including 7-Bromo-4-methyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being studied for their potential use as fluorescent dyes and as ligands for metal catalysis . They are also being investigated for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents .
Mechanism of Action
Target of Action
7-Bromo-4-methyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
One study reported that a 7-substituted indole derivative reduced the production of staphyloxanthin in staphylococcus aureus , suggesting that this compound may have similar effects.
properties
IUPAC Name |
7-bromo-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOBFYZCJCKOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595934 | |
| Record name | 7-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165669-07-8 | |
| Record name | 7-Bromo-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

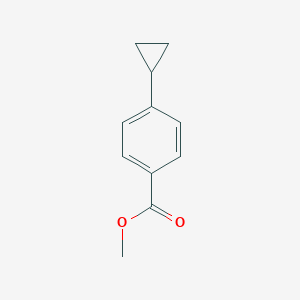


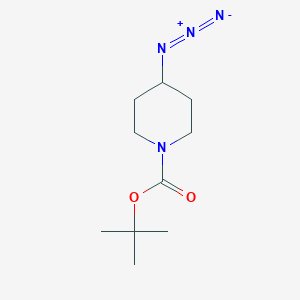


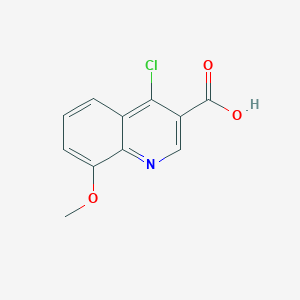

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)

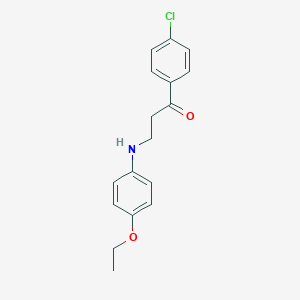
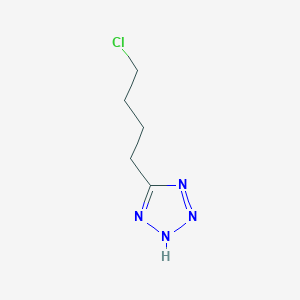
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
